molecular formula C9H12OS B12316691 (2-Methoxy-5-methylphenyl)methanethiol

(2-Methoxy-5-methylphenyl)methanethiol

Cat. No.: B12316691
M. Wt: 168.26 g/mol
InChI Key: QLXRNZYPPVQWAF-UHFFFAOYSA-N
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Description

(2-Methoxy-5-methylphenyl)methanethiol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with a methanethiol group (-CH2SH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-methylphenyl)methanethiol typically involves the introduction of the methanethiol group to a pre-existing aromatic compound. One common method is the reaction of 2-methoxy-5-methylbenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the methanethiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-methylphenyl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group (-SH) can be oxidized to form a sulfonic acid (-SO3H) or a disulfide (-S-S-).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxy group (-OCH3) and the methyl group (-CH3) can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of sulfonic acids or disulfides.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2-Methoxy-5-methylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-methylphenyl)methanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methanethiol group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy and methyl groups may also influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)methanethiol: Lacks the methyl group on the benzene ring.

    (5-Methylphenyl)methanethiol: Lacks the methoxy group on the benzene ring.

    (2-Methoxy-5-methylphenyl)ethanethiol: Contains an ethyl group instead of a methylene group.

Uniqueness

(2-Methoxy-5-methylphenyl)methanethiol is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and interactions. The combination of these functional groups may enhance its utility in specific synthetic and industrial applications compared to similar compounds.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

(2-methoxy-5-methylphenyl)methanethiol

InChI

InChI=1S/C9H12OS/c1-7-3-4-9(10-2)8(5-7)6-11/h3-5,11H,6H2,1-2H3

InChI Key

QLXRNZYPPVQWAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CS

Origin of Product

United States

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